molecular formula C18H21N3 B5607286 4-benzyl-N-benzylidene-1-piperazinamine

4-benzyl-N-benzylidene-1-piperazinamine

Cat. No. B5607286
M. Wt: 279.4 g/mol
InChI Key: UOBZLUUOGDBSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions that introduce benzyl and benzylidene groups into the piperazine structure. For example, a related compound, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA), was synthesized through the reaction of 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde in methanol solution. This process is indicative of the methods used to synthesize benzyl and benzylidene piperazine derivatives, showcasing the adaptability of piperazine as a core structure for chemical modification (Xu et al., 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of 1-benzenesulfonyl-4-benzhydryl-piperazine, a compound with a similar functional group arrangement, reveals that the piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. This information helps in understanding the spatial arrangement and the potential reactivity of the compound (Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their chemical properties. The reactivity is often influenced by the substitution pattern on the piperazine ring. For example, compounds like 1-benzhydryl-4-phenylmethane sulfonyl piperazine show specific reactivity patterns due to the presence of sulfonyl and benzhydryl groups, which could be indicative of the reactivity of 4-benzyl-N-benzylidene-1-piperazinamine in similar chemical environments (Kumar et al., 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents on the piperazine ring. The detailed physical properties can be inferred from studies on similar compounds, providing insight into solubility, density, and thermal stability (Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are influenced by the functional groups attached to the piperazine core. These groups affect the compound's reactivity, acid-base behavior, and interaction with other molecules. For example, the presence of benzylidene groups can influence the compound's electron distribution, affecting its reactivity in nucleophilic substitution reactions or its ability to form hydrogen bonds, as observed in related studies (Xu et al., 2012).

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-3-7-17(8-4-1)15-19-21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBZLUUOGDBSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.